
Vinylene bisthiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Vinylene bisthiocyanate can be synthesized through the reaction of vinylene carbonate with thiocyanate salts under specific conditions. The reaction typically involves the use of a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product. The reaction is carried out at a controlled temperature to ensure the proper formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-quality this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Vinylene bisthiocyanate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The thiocyanate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced species. Substitution reactions can lead to the formation of various substituted vinylene derivatives .
Applications De Recherche Scientifique
Vinylene bisthiocyanate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of vinylene bisthiocyanate involves its interaction with molecular targets through its thiocyanate groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various biological and chemical effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that facilitate the desired transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to vinylene bisthiocyanate include:
Vinylene carbonate: A related compound with a similar vinylene group but different functional groups.
Vinylidene chloride: Another compound with a vinylidene group, used in the production of polymers.
Vinylene-bridged donor-acceptor polymers: These polymers have similar structural features and are used in various applications .
Uniqueness
This compound is unique due to its specific combination of vinylene and thiocyanate groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
4553-64-4 |
|---|---|
Formule moléculaire |
C4H2N2S2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
[(E)-2-thiocyanatoethenyl] thiocyanate |
InChI |
InChI=1S/C4H2N2S2/c5-3-7-1-2-8-4-6/h1-2H/b2-1+ |
Clé InChI |
MNCUCCJMXIWMJJ-OWOJBTEDSA-N |
SMILES isomérique |
C(=C/SC#N)\SC#N |
SMILES canonique |
C(=CSC#N)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol](/img/structure/B14163186.png)
![Methyl 4-[({[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14163193.png)
![(3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B14163201.png)
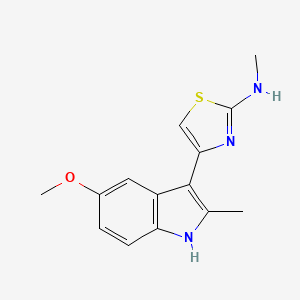

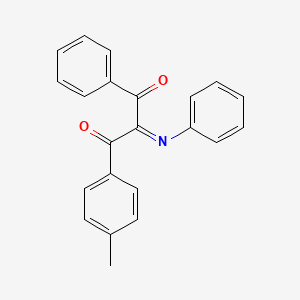
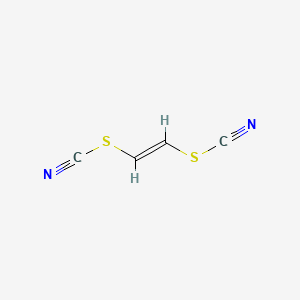
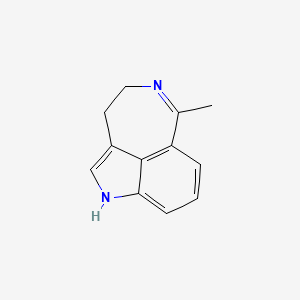
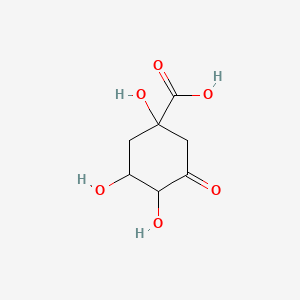

![{4-[(Benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile](/img/structure/B14163248.png)
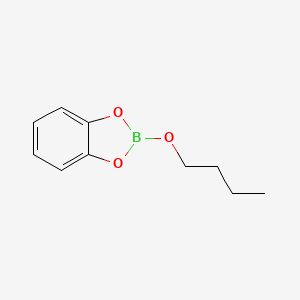
![1-methyl-1H-imidazo[1,2-a]benzimidazol-2(3H)-one](/img/structure/B14163270.png)
